5-Bromo-2-phenoxyphenol
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Overview
Description
5-Bromo-2-phenoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom and a phenoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenoxyphenol can be achieved through several methods. One common approach involves the bromination of 2-phenoxyphenol using bromine in the presence of a catalyst such as iron powder. The reaction typically takes place under controlled conditions to ensure the selective bromination at the desired position .
Another method involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere by heating the reaction mixture at 125°C for 24 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenoxyphenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring in this compound is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Bromination: Bromine in the presence of iron powder as a catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride.
Major Products Formed
Nitration: Formation of nitrophenols.
Sulfonation: Formation of sulfonated phenols.
Halogenation: Formation of halogenated phenols.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
5-Bromo-2-phenoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzonitrile: Another brominated phenol derivative with similar reactivity but different functional groups.
2,6-Dibromo-4-phenoxyphenol: A compound with two bromine atoms, showing different reactivity and biological activity compared to 5-Bromo-2-phenoxyphenol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
3380-38-9 |
---|---|
Molecular Formula |
C12H9BrO2 |
Molecular Weight |
265.10 g/mol |
IUPAC Name |
5-bromo-2-phenoxyphenol |
InChI |
InChI=1S/C12H9BrO2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,14H |
InChI Key |
FRSXJIRAHQYJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
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